molecular formula C16H16O4 B3021505 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid CAS No. 141109-82-2

3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid

Cat. No.: B3021505
CAS No.: 141109-82-2
M. Wt: 272.29 g/mol
InChI Key: RADJEIZOJZINJB-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C16H16O4 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base-catalyzed epoxide ring-opening reaction. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors to enhance efficiency.

    Automated Systems: The use of automated systems for monitoring and controlling reaction parameters can improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane or other functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylacetic acid: Similar in structure but lacks the hydroxypropanoic acid moiety.

    3-(4-(Benzyloxy)phenyl)propanoic acid: Similar but with a propanoic acid group instead of hydroxypropanoic acid.

    4-(Benzyloxy)cinnamic acid: Contains a cinnamic acid group instead of hydroxypropanoic acid.

Uniqueness

3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to the presence of both the benzyloxy and hydroxypropanoic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJEIZOJZINJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1–2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15–20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3(4-benzyloxyphenyl)propionic acid (72–77 g, 80–85%).
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racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
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( 10 )
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100 g
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1-2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15-20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (72-77 g, 80-85%).
Name
racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
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0 (± 1) mol
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reactant
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( 10 )
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100 g
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reactant
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reactant
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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